Gibberellin A19

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Plant Physiology and Development

- Understanding GA metabolism: Researchers are studying GA19 as a tool to understand the complex metabolic pathways of GAs in plants. Its specific conversion from GA20 under photoperiodic control (influenced by daylength) in certain tree species like willow and poplar provides valuable insights into the regulation of GA biosynthesis [].

- Seed germination and dormancy: Studies suggest that GA19 might play a role in seed germination and dormancy regulation in some plant species. However, the exact mechanisms and its relative importance compared to other GAs require further investigation [].

- Fruit growth and development: Limited research indicates that GA19 application might influence fruit size and development in specific plant species, but more studies are needed to fully understand its potential and compared to the effects of other GAs commonly used in agriculture [].

Stress Response and Tolerance

- Abiotic stress tolerance: Some studies suggest that GA19 application might improve plant tolerance to abiotic stresses like drought and salinity. However, the underlying mechanisms and effectiveness remain unclear and require further research across different plant species and stress conditions [, ].

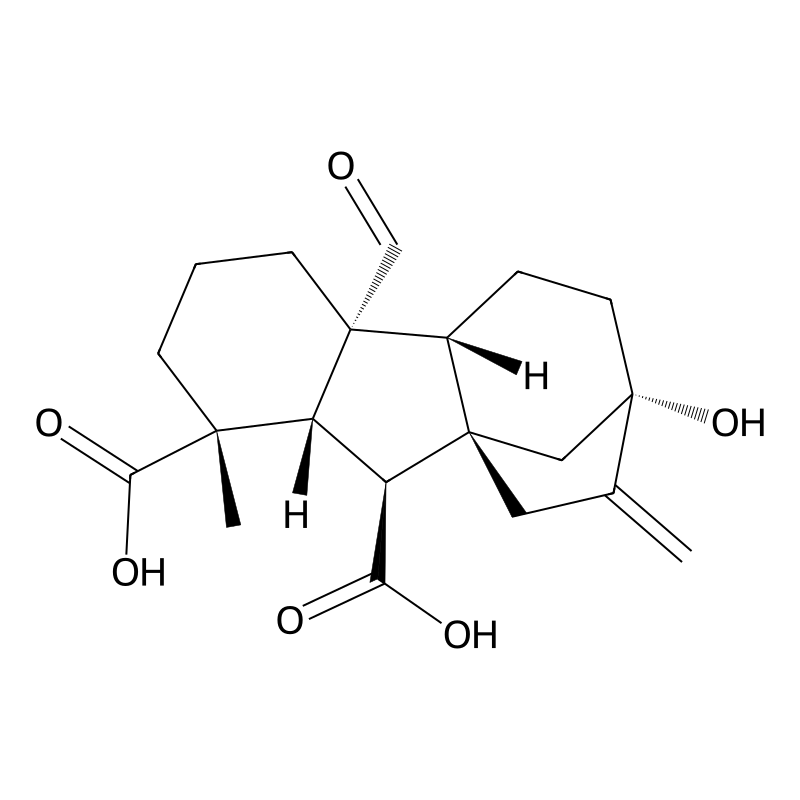

Gibberellin A19 is a member of the gibberellin family, which are plant hormones that play crucial roles in regulating growth and developmental processes. It is classified as a C20-gibberellin, characterized by its molecular formula and a unique structure that includes a dicarboxylic acid moiety. Gibberellin A19 functions primarily as a plant metabolite, influencing various physiological processes such as stem elongation, leaf expansion, and flower development. Its role as a plant growth regulator makes it significant in agricultural practices, particularly in enhancing crop yield and quality .

- GAs regulate plant growth through interactions with receptors and target genes in the cell nucleus [].

- GA19, similar to other GAs, likely binds to specific receptors, triggering a signaling cascade that influences gene expression and ultimately plant growth processes [].

- The specific details of GA19's signaling pathway require further research.

- Reduction Reactions: Gibberellin A19 can be reduced to form other gibberellins or derivatives. For instance, the reduction of methyl gibberellate results in a mixture of 3-hydroxy and 3-desoxy products .

- Hydrolysis: The dicarboxylic acid groups can participate in hydrolysis reactions, potentially leading to the formation of simpler organic acids.

- Esterification: The hydroxyl groups can react with alcohols to form esters, which may modify its biological activity and solubility.

These reactions are vital for modifying gibberellin A19 for various applications in research and agriculture.

Gibberellin A19 exhibits significant biological activity as a plant growth regulator. Its primary functions include:

- Promotion of Stem Elongation: Gibberellin A19 stimulates cell elongation, leading to taller plants.

- Leaf Expansion: It encourages the expansion of leaves, enhancing photosynthetic capacity.

- Flowering Induction: The compound plays a role in the transition from vegetative to reproductive stages in plants.

- Fruit Development and Ripening: Gibberellin A19 influences fruit growth and maturation processes, making it essential for agricultural productivity .

These activities underscore its importance in both natural plant development and agricultural applications.

The synthesis of Gibberellin A19 can be achieved through several methods:

- Natural Extraction: It can be isolated from plant sources where it naturally occurs.

- Chemical Synthesis: Various synthetic pathways have been developed. One notable method involves the stereocontrolled synthesis from gibberellic acid through specific reduction techniques that yield high-purity gibberellin A19 .

- Biotechnological Approaches: Advances in biotechnology may allow for microbial fermentation processes to produce gibberellins, including Gibberellin A19.

These methods highlight the versatility in obtaining this important compound for research and practical uses.

Gibberellin A19 has several applications across different fields:

- Agriculture: It is widely used as a growth regulator to enhance crop yield, improve fruit size, and synchronize flowering.

- Horticulture: In ornamental plants, it promotes flowering and increases aesthetic appeal.

- Research: Gibberellin A19 serves as a model compound in studies related to plant physiology and hormone signaling pathways.

These applications demonstrate its critical role in improving agricultural practices and understanding plant biology.

Research into the interactions of Gibberellin A19 with other biological molecules has revealed several important insights:

- Synergistic Effects with Other Hormones: Studies indicate that Gibberellin A19 may work synergistically with auxins and cytokinins to regulate plant growth more effectively.

- Receptor Binding Studies: Investigations into how Gibberellin A19 binds to specific receptors have provided valuable information on its mechanism of action within plant cells .

These interaction studies are crucial for developing targeted applications in agriculture and horticulture.

Gibberellin A19 shares structural similarities with other gibberellins but has unique characteristics that set it apart. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Gibberellic Acid | Precursor to many gibberellins; widely studied | |

| Gibberellin A1 | Promotes seed germination; less effective than A19 | |

| Gibberellin A3 | Known for its role in stem elongation | |

| Gibberellin A4 | Involved in fruit development; similar effects |

Gibberellin A19 is unique due to its specific structural modifications that enhance its biological activity compared to these other compounds. Its distinct properties make it particularly effective in promoting growth and development in various plant species .